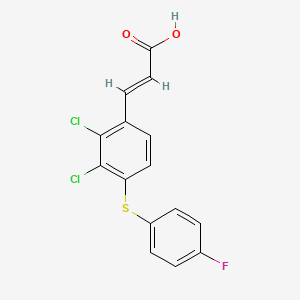

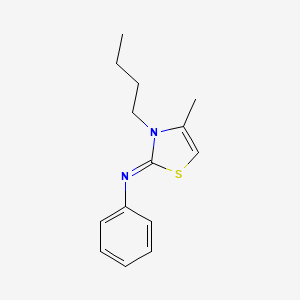

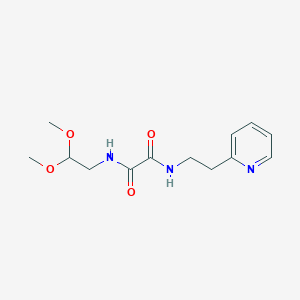

(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid, commonly known as DCFTA, is a synthetic organic compound that acts as an inhibitor of the enzyme acetylcholinesterase (AChE). It is a member of the class of compounds known as organophosphates (OPs) and is used in a variety of scientific research applications. DCFTA has been found to be a powerful inhibitor of AChE and is used in a variety of scientific research applications.

Applications De Recherche Scientifique

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, which share a core structural similarity with (E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid, have been extensively studied for their anticancer potentials. The 3-phenyl acrylic acid functionality, common to cinnamic acids, offers multiple reactive sites for chemical modifications, making these derivatives valuable in medicinal research as antitumor agents. These compounds have been underutilized in cancer treatment, despite their rich medicinal tradition dating back to the first clinical use in 1905. Recent attention has focused on various cinnamoyl derivatives for their antitumor efficacy, highlighting the potential of such compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Acrylic Acid Plasma Polymerization for Biomedical Use

Acrylic acid plasma polymerization is a solvent-free method for modifying polymeric surface properties without affecting the material's bulk. This process produces thin films with specific surface chemistries, including carboxylic acid groups, making them attractive for biomedical applications. Such films stimulate the adhesion and proliferation of fibroblasts and other cells, underscoring the role of acrylic acid derivatives in regenerative medicine and tissue engineering (Bitar, Cools, De Geyter, & Morent, 2018).

Lactic Acid as a Precursor for Biodegradable Polymers

Lactic acid, a biomass derivative, can be used to synthesize biodegradable polymers, highlighting the importance of carboxylic acids in sustainable material science. This application is crucial for developing eco-friendly materials and supports the green chemistry movement by utilizing renewable resources to produce valuable chemicals like acrylic acid and its derivatives (Gao, Ma, & Xu, 2011).

Propriétés

IUPAC Name |

(E)-3-[2,3-dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2FO2S/c16-14-9(2-8-13(19)20)1-7-12(15(14)17)21-11-5-3-10(18)4-6-11/h1-8H,(H,19,20)/b8-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHSWBBTCFECIC-KRXBUXKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(C(=C(C=C2)C=CC(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1F)SC2=C(C(=C(C=C2)/C=C/C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2628880.png)

![1-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2628884.png)

![[2-(2,4-Difluoroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2628890.png)

![1-cinnamyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2628894.png)

![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2628895.png)

![2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide](/img/structure/B2628896.png)